1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol
Description
1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol is a propanolamine derivative featuring a secondary amine group linked to a 1-(4-fluorophenyl)ethyl substituent and a propan-2-ol backbone. Its molecular formula is C₁₁H₁₅FN₂O, with a molecular weight of 210.25 g/mol. The compound contains two chiral centers: one at the propan-2-ol carbon and another at the ethyl carbon bearing the amino group.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H16FNO/c1-8(14)7-13-9(2)10-3-5-11(12)6-4-10/h3-6,8-9,13-14H,7H2,1-2H3 |
InChI Key |
KSCHUPZMMYJXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Key starting materials:
- 1-(4-Fluorophenyl)ethylamine (or its salt)
- Propylene oxide (epoxide)
- Alternatively, 1-(4-Fluorophenyl)acetone or related ketones
Preparation Method 1: Epoxide Ring-Opening by 1-(4-Fluorophenyl)ethylamine
Reaction Overview:
- The primary amine group of 1-(4-Fluorophenyl)ethylamine attacks the less hindered carbon of propylene oxide.
- This nucleophilic attack opens the epoxide ring, generating the amino alcohol product.
Typical Reaction Conditions:
| Parameter | Typical Value/Range |
|---|---|
| Solvent | Ethanol, methanol, or other polar solvents |
| Temperature | Room temperature to 60 °C |
| Catalyst/Base | Sometimes a base like sodium hydroxide or potassium carbonate to facilitate reaction |
| Reaction Time | Several hours (4–24 h) |
| Molar Ratio | Amine : Epoxide = 1 : 1.1 to 1 : 2 |
Purification:
- The crude product is purified by column chromatography (silica gel) using ethyl acetate/hexane mixtures.
- Recrystallization from propan-2-ol/water mixtures may be used to obtain pure solid.
Preparation Method 2: Reductive Amination of 1-(4-Fluorophenyl)acetone
Reaction Overview:
- 1-(4-Fluorophenyl)acetone is reacted with ammonia or a primary amine under reductive amination conditions.
- Reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogen with a catalyst (Pd/C) are used to reduce the imine intermediate to the amine.
- The hydroxyl group is introduced by using hydroxyacetone or by subsequent functional group transformation.
Typical Reaction Conditions:
| Parameter | Typical Value/Range |
|---|---|
| Solvent | Methanol, ethanol, or aqueous medium |
| Reducing Agent | Sodium cyanoborohydride or hydrogen gas with Pd/C |
| Temperature | 0 to 40 °C |
| Reaction Time | 12–24 hours |
| pH | Slightly acidic to neutral (pH 5–7) |
Purification:
- The product mixture is purified by extraction and chromatographic methods.
- Final purification by recrystallization or preparative HPLC may be necessary for high purity.
Alternative Synthetic Approaches and Notes
- The use of continuous flow reactors has been reported for similar amino alcohols to improve yield and purity by better control of reaction parameters.
- Catalysts such as strong bases or Lewis acids can be employed to enhance epoxide ring-opening efficiency.
- Stereochemistry control is important since the compound contains chiral centers; enantiomeric purity can be influenced by choice of starting materials and reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Epoxide ring-opening | 1-(4-Fluorophenyl)ethylamine + propylene oxide | Base catalyst, polar solvent, mild heat | Simple, direct, moderate yield | Possible side reactions, stereochemical mixture |
| Reductive amination | 1-(4-Fluorophenyl)acetone + ammonia/amine | NaBH3CN or Pd/C hydrogenation, mild temp | High selectivity, adaptable | Requires reducing agent, longer reaction time |
| Continuous flow synthesis | Same as above | Flow reactor, controlled temp & pressure | Improved yield and purity | Requires specialized equipment |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of amino and hydroxyl groups and the aromatic fluorophenyl moiety.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% preferred).
- Mass Spectrometry (MS): Confirms molecular weight and structure.
- Optical Rotation: To determine enantiomeric excess if chiral synthesis is performed.
Research and Practical Considerations
- The synthetic methods for this compound are adapted from closely related compounds such as 1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol, with adjustments for fluorine substitution effects.
- Fluorine substitution can influence both reactivity and biological activity, thus synthesis conditions may require optimization.
- Purification steps are crucial to remove unreacted amine, epoxide, and side products.
- Scale-up requires attention to reaction exothermicity and control of stereochemistry.
This detailed overview provides comprehensive preparation methods for this compound based on established organic synthesis principles and analogous compound literature. For experimental work, it is recommended to optimize reaction parameters and purification techniques specific to laboratory conditions.
Chemical Reactions Analysis
1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Scientific Research Applications
1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases like cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Pharmacological Activity
Propanolamine derivatives are studied for adrenergic receptor antagonism, serotonin receptor modulation, and metabolic stability. Key structural analogs and their properties are summarized below:
Table 1: Structural and Pharmacological Comparison
Key Observations:
- Fluorophenyl vs. In contrast, 1-((4-chlorophenethyl)amino)propan-2-ol (a lorcaserin impurity) replaces fluorine with chlorine, which may increase metabolic stability but reduce selectivity due to larger atomic size .
- Aromatic vs. Heterocyclic Linkages: Carvedilol’s carbazol-4-yloxy group confers dual α/β-blocking activity, while the target compound’s simpler fluorophenyl-ethylamino structure may limit receptor promiscuity .
- Indole Derivatives: D2AAK6’s indole moiety and fluorophenoxy chain demonstrate serotonin receptor affinity, suggesting that electron-withdrawing groups (e.g., fluorine) enhance binding to neurotransmitter receptors .
Stereochemical Influences
Enantiomers of propanolamines often exhibit divergent pharmacological profiles. For example:
- (S)-Carvedilol : Shows higher β-blocking potency than the (R)-enantiomer .
- Adrenolytic Indole Derivatives: The (R)-enantiomer of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol exhibits 10-fold greater α₁-adrenolytic activity than the (S)-form .
The target compound’s dual chiral centers likely influence its receptor interactions, though experimental data is needed to confirm enantiomer-specific effects.
Metabolic and Impurity Profiles
- Carvedilol Impurities: EP Impurity-A (MW 629.74) and Impurity-B (MW 645.74) arise from dimerization or benzylation, highlighting stability challenges in propanolamine synthesis .
- Metabolites: Analogous compounds like 1-(4-{2-[2-(4-fluorophenyl)ethoxy]ethoxy}phenoxy)-3-[(propan-2-yl)amino]propan-2-ol undergo oxidative metabolism, with fluorophenyl groups resisting rapid degradation .
Physicochemical Properties
- Solubility : Propan-2-ol backbones generally improve aqueous solubility over purely aromatic amines .
Biological Activity
1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol, commonly referred to as a fluorinated propanolamine derivative, exhibits significant biological activity attributed to its unique molecular structure. The compound's IUPAC name is 1-[1-(4-fluorophenyl)ethylamino]propan-2-ol, and it has a molecular formula of C11H16FNO with a molecular weight of 197.25 g/mol. The presence of the fluorine atom in the phenyl group enhances its reactivity and binding affinity to various biological targets, making it a subject of interest in medicinal chemistry.
Molecular Structure and Properties
The compound features an ethylamino chain linked to a propanol moiety, which is further connected to a 4-fluorophenyl group. This structure imparts specific electronic properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H16FNO |
| Molecular Weight | 197.25 g/mol |
| IUPAC Name | 1-[1-(4-fluorophenyl)ethylamino]propan-2-ol |
| SMILES Representation | CC(CNC(C)C1=CC=C(C=C1)F)O |
Biological Activity
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances its binding affinity, leading to potential modulation of signaling pathways and inhibition of enzyme activities. Notably, studies suggest that this compound may exhibit pharmacological properties relevant for therapeutic applications, particularly in neurological disorders and metabolic diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : The compound can bind to neurotransmitter receptors, influencing synaptic transmission.
Research Findings and Case Studies
Recent studies have focused on the pharmacological profiles of compounds similar to this compound. For instance, research has shown that compounds with similar structures exhibit varying degrees of antimicrobial and anti-inflammatory activities.
Comparative Analysis with Analog Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol | C11H16ClNO | Contains chlorine instead of fluorine, affecting reactivity. |
| 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol | C12H18N | Contains a methyl group instead of fluorine, altering activity. |
| 1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol | C11H16BrNO | Contains bromine instead of fluorine, leading to different properties. |
Pharmacological Applications
The potential applications of this compound span various fields:
- Neurological Disorders : Its ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as depression or anxiety.
- Metabolic Diseases : The compound's interactions with metabolic enzymes could be beneficial in managing disorders like diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
